molecular formula C5H5NO3 B8059371 3-Cyanooxetane-3-carboxylic acid CAS No. 1609178-60-0

3-Cyanooxetane-3-carboxylic acid

Cat. No.: B8059371
CAS No.: 1609178-60-0
M. Wt: 127.10 g/mol
InChI Key: SZJXKKMZESNRJJ-UHFFFAOYSA-N
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Description

3-Cyanooxetane-3-carboxylic acid (CAS: 1609178-60-0) is a bicyclic compound featuring an oxetane ring (a four-membered oxygen-containing heterocycle) substituted with both a cyano (-CN) and a carboxylic acid (-COOH) group at the 3-position. This unique structure confers high ring strain and polar functional groups, making it a valuable intermediate in medicinal chemistry and materials science. Its reactivity is influenced by the electron-withdrawing cyano group, which enhances the acidity of the carboxylic acid and modulates nucleophilic/electrophilic behavior .

Properties

IUPAC Name

3-cyanooxetane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3/c6-1-5(4(7)8)2-9-3-5/h2-3H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJXKKMZESNRJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609178-60-0
Record name 3-cyanooxetane-3-carboxylic acid
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Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development
3-Cyanooxetane-3-carboxylic acid serves as a versatile building block in the synthesis of pharmaceutical compounds. Its carboxylic acid functionality allows for the formation of esters, amides, and other derivatives that can enhance biological activity.

  • Case Study : A study highlighted the use of carboxylic acid derivatives in drug design, where modifying the carboxyl group significantly improved the pharmacokinetic properties of compounds targeting specific receptors .

2. Bioisosterism
The compound's structure can act as a bioisostere for traditional carboxylic acids, which are common in many drugs. This property allows researchers to modify existing drug candidates to improve their efficacy and reduce side effects.

CompoundActivityModification
Original Carboxylic AcidHighLimited CNS penetration
This compoundImprovedEnhanced brain penetration

Materials Science Applications

1. Polymer Chemistry
this compound can be utilized in the synthesis of polymers, particularly those involving cyanoacrylate chemistry. These polymers are known for their adhesive properties and are used in various industrial applications.

  • Example : Ethyl cyanoacrylate, derived from cyanoacetic acid (a related compound), is widely used as a superglue due to its rapid curing and strong bonding capabilities .

Organic Synthesis Applications

1. Synthesis of Complex Molecules
The compound is employed as an intermediate in synthesizing more complex organic molecules. Its ability to undergo nucleophilic substitutions makes it a valuable reagent in organic reactions.

Reaction TypeExample ReactionProduct
Nucleophilic SubstitutionReacting with aminesAmide derivatives
EsterificationReacting with alcoholsEsters used in fragrances

Mechanism of Action

The mechanism by which 3-cyanooxetane-3-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system or industrial process .

Comparison with Similar Compounds

Structural Analogues within the Oxetane Family

a. 3-Aminooxetane-3-carboxylic Acid (CAS: 138650-24-5)

  • Molecular Formula: C₄H₇NO₃
  • Key Differences: Replaces the cyano group with an amino (-NH₂) group. The amino group is electron-donating, reducing carboxylic acid acidity compared to the cyano analogue.
  • Applications: Used in peptide synthesis and as a building block for constrained amino acids .

b. 3-Ethyloxetane-3-carboxylic Acid (CAS: 28562-61-0)

  • Molecular Formula : C₆H₁₀O₃
  • Key Differences: Substituted with an ethyl group, which is electron-neutral. This reduces ring strain and reactivity compared to the cyano derivative.
  • Applications : Explored in polymer chemistry due to its hydrophobic side chain .

c. 3-(((Benzyloxy)carbonyl)amino)oxetane-3-carboxylic Acid (CAS: 1379811-81-0)

  • Molecular Formula: C₁₂H₁₃NO₅
  • Key Differences: Incorporates a benzyloxycarbonyl (Cbz) protecting group on the amino substituent. This enhances steric bulk and stability, making it suitable for stepwise peptide synthesis .

Cyano-Substituted Cyclic Carboxylic Acids

a. 1-Cyanocyclopentanecarboxylic Acid (CAS: 540490-54-8)

  • Molecular Formula: C₇H₉NO₂
  • Key Differences : Features a five-membered cyclopentane ring. The larger ring reduces strain but decreases conformational rigidity compared to oxetane derivatives.
  • Applications : Intermediate in agrochemical synthesis .

b. 5-Cyanofuran-2-carboxylic Acid (CAS: 212197-74-5)

  • Molecular Formula: C₆H₃NO₃
  • Key Differences : Replaces oxetane with a furan ring. The aromatic furan increases resonance stabilization but reduces solubility in polar solvents.
  • Applications : Used in heterocyclic drug design .

Non-Oxetane Cyclic Carboxylic Acids

a. Cyclohexanecarboxylic Acid (CAS: 98-89-5)

  • Molecular Formula : C₇H₁₂O₂
  • Lower acidity (pKa ~4.8) compared to 3-cyanooxetane-3-carboxylic acid due to lack of substituent effects .

b. 3-Cyclopentene-1-carboxylic Acid

  • Molecular Formula : C₆H₈O₂
  • Key Differences : Unsaturated five-membered ring with a double bond, increasing reactivity toward electrophilic addition.
  • Applications : Precursor for prostaglandin analogues .

Data Tables for Key Comparisons

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound 1609178-60-0 C₅H₅NO₃ 127.10 -CN, -COOH
3-Aminooxetane-3-carboxylic acid 138650-24-5 C₄H₇NO₃ 117.10 -NH₂, -COOH
1-Cyanocyclopentanecarboxylic acid 540490-54-8 C₇H₉NO₂ 139.15 -CN, -COOH
Cyclohexanecarboxylic acid 98-89-5 C₇H₁₂O₂ 128.17 -COOH

Biological Activity

3-Cyanooxetane-3-carboxylic acid (C5H5NO3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

This compound features a unique oxetane ring structure combined with a cyano and carboxylic acid functional group. Its molecular formula is C5H5NO3, and it has notable physicochemical properties that contribute to its biological activity.

Synthesis

The synthesis of this compound involves several steps that may include the use of various reagents and catalysts. While specific synthetic routes are not detailed in the available literature, the general approach typically involves:

  • Formation of the oxetane ring.
  • Introduction of the cyano group.
  • Carboxylation to yield the final product.

Antimicrobial Properties

Research indicates that carboxylic acids, including derivatives like this compound, exhibit antimicrobial activity through mechanisms such as membrane disruption and metabolic inhibition. The permeability of microbial membranes to such acids can lead to significant cellular damage, resulting in cell death .

Table 1: Antimicrobial Activity of Carboxylic Acids

CompoundActivity TypeMIC (µg/mL)Reference
This compoundAntibacterialTBDOngoing studies
Octanoic AcidAntimicrobial50Royce et al., 2013
Indole-3-carboxylic AcidAntifungalTBDOngoing studies

Cytotoxicity and Cancer Research

Emerging studies suggest that compounds with carboxylic acid functionalities can exhibit cytotoxic effects against various cancer cell lines. The presence of the carboxyl group is often crucial for enhancing anticancer activity, as seen in related compounds where modifications lead to increased potency against specific cancer types .

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundHepG2TBDOngoing studies
Coumarin-3-Carboxamide DerivativeHeLa0.39–0.75MDPI, 2021

Study on Membrane Disruption

A study focusing on the effects of carboxylic acids on microbial membranes revealed that compounds like octanoic acid cause significant membrane damage, leading to increased fluidity and leakage of intracellular components . This mechanism may also apply to this compound, suggesting a similar pathway for its antimicrobial action.

Molecular Docking Studies

Molecular docking studies have been conducted to assess the binding affinities of various carboxylic acid derivatives with target proteins involved in cancer progression and microbial resistance. These studies indicate that structural modifications can significantly enhance binding interactions, thereby improving biological efficacy .

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